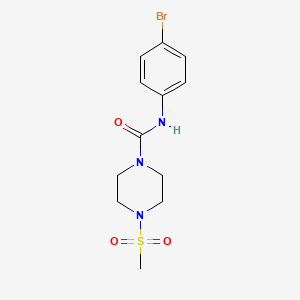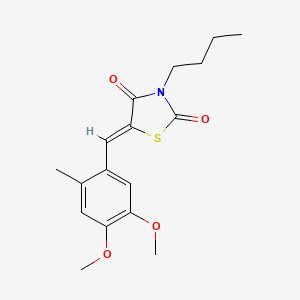![molecular formula C20H20N2O7S B4631233 dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate
Overview
Description
The chemical compound , dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate, belongs to a class of compounds known for their complex molecular structures and potential for diverse chemical reactions and properties. These compounds are significant in various fields of chemistry and pharmacology due to their intricate structures and reactivity.
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, utilizing core structures that are modified through various chemical reactions. For compounds with similar complexity, the synthesis process can involve condensation reactions, activation of carboxylic acid derivatives, and the introduction of protective groups to prevent unwanted side reactions (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, aromatic systems, and potential for intra- and inter-molecular interactions. These features dictate the reactivity and physical properties of the compound. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure of complex molecules, providing insights into their three-dimensional conformation and electronic structure.
Chemical Reactions and Properties
Compounds similar to dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate exhibit a range of chemical reactivities, such as nucleophilic addition reactions, electrophilic aromatic substitution, and redox reactions. The presence of electron-donating and electron-withdrawing groups within the molecule influences its reactivity pattern. These compounds often serve as key intermediates in the synthesis of pharmacologically active molecules or materials with unique properties (Gaber, Bagley, Muhammad, & Gomha, 2017).
Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and the study of the properties of related compounds offer insight into potential applications in various fields of research. For instance, the synthesis of central nervous system active compounds, including derivatives of phthalides, and their properties have been explored. These compounds exhibit the potential for modification into bioactive molecules, indicating their relevance in medicinal chemistry and materials science. Similarly, the use of derivatives like dansyl-chloride for detecting amino acids and serotonin in nervous tissue highlights the utility of these compounds in biochemical research and diagnostic applications (Clarke, Kasum, Prager, & War, 1983); (Leonard & Osborne, 1975).
Material Science Applications
The study on the influence of the 2,5-Furandicarboxamide moiety on hydrogen bonding in aliphatic-aromatic poly(ester amide)s introduces new pathways for developing materials with enhanced properties. By comparing the properties of model compounds, researchers aim to improve the understanding of polymeric materials' structural and functional attributes. This research has implications for creating more efficient and environmentally friendly materials (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).
Catalysis and Organic Synthesis
Compounds related to dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate serve as intermediates or catalysts in various organic reactions. For example, dimethylformamide has been identified as an efficient carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides. This research provides valuable insights into developing new synthetic methodologies, potentially applicable to pharmaceutical and material science fields (Wan, Alterman, Larhed, & Hallberg, 2002).
Antifungal and Antibacterial Activities
The synthesis and evaluation of novel compounds for their antibacterial and antifungal activities remain a critical area of research. Studies have identified specific derivatives showing significant activity against various pathogens, suggesting these compounds' potential as leads for developing new antimicrobial agents. This line of research is crucial for addressing the growing concern of drug-resistant bacterial and fungal strains (Li, Dan, & Fu, 2008).
properties
IUPAC Name |
dimethyl 5-[(2,6-dimethoxybenzoyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-26-14-6-5-7-15(27-2)16(14)17(23)22-20(30)21-13-9-11(18(24)28-3)8-12(10-13)19(25)29-4/h5-10H,1-4H3,(H2,21,22,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPAOCSVEXYOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-({[(2,6-dimethoxyphenyl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)

![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)